

# Synthesis of derivatives from Ethyl 2-(piperidin-4-yl)acetate

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## Compound of Interest

Compound Name: Ethyl 2-(piperidin-4-yl)acetate

Cat. No.: B1586380

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An Application Guide to the Synthesis of Novel Derivatives from **Ethyl 2-(piperidin-4-yl)acetate**

## Authored by a Senior Application Scientist

### Abstract

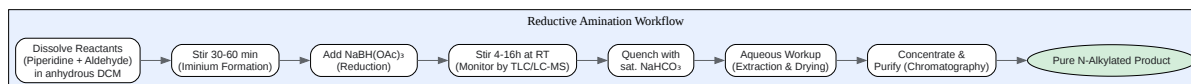
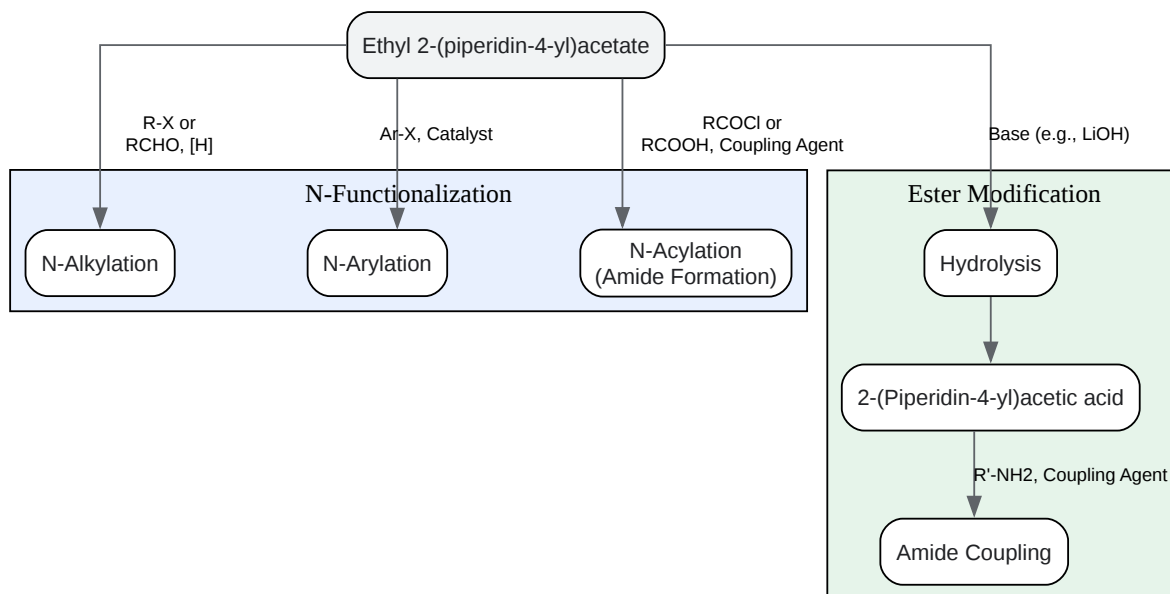
The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a significant percentage of commercial pharmaceuticals and late-stage clinical candidates.<sup>[1][2]</sup> Its prevalence is due to favorable physicochemical properties and its capacity to serve as a versatile scaffold for engaging a wide array of biological targets.<sup>[3][4]</sup> **Ethyl 2-(piperidin-4-yl)acetate** (CAS 59184-90-6) is a particularly valuable bifunctional building block, offering two distinct points for chemical modification: the secondary amine of the piperidine ring and the ethyl ester moiety.<sup>[5][6]</sup> This guide provides an in-depth exploration of synthetic strategies and detailed, field-proven protocols for the derivatization of this key intermediate, aimed at researchers and professionals in drug discovery and development.

## Strategic Approaches to Derivatization

The synthetic utility of **Ethyl 2-(piperidin-4-yl)acetate** stems from its two primary reactive sites. The choice of which site to modify allows for the strategic development of diverse chemical libraries.

- **Modification of the Piperidine Nitrogen (N-H):** The secondary amine is a nucleophilic center, readily participating in alkylation, arylation, and acylation reactions. These modifications are crucial for modulating a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.<sup>[7]</sup>
- **Modification at the Ester Group (-COOEt):** The ethyl ester can be hydrolyzed to the corresponding carboxylic acid. This new functional group can then be coupled with a diverse range of amines to form amide bonds, a reaction of paramount importance in medicinal chemistry.<sup>[1][8]</sup>

This dual reactivity allows for a combinatorial approach, where both the nitrogen and the ester-derived acid can be functionalized to explore a vast chemical space.



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